molecular formula C20H19N3O5 B410626 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 333304-92-0

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B410626
CAS No.: 333304-92-0
M. Wt: 381.4g/mol
InChI Key: KVTYHYDIPOCBEI-UHFFFAOYSA-N
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Description

5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a pentanoic acid moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

    Introduction of the nitrophenyl group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with pentanoic acid: The final step involves the coupling of the pyrazole derivative with a pentanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be investigated for potential pharmaceutical applications. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and phenyl groups could facilitate binding to hydrophobic pockets, while the pyrazole ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the pentanoic acid moiety.

    3-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid: Lacks the nitrophenyl group.

    5-(3-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Different positioning of functional groups.

Uniqueness

The uniqueness of 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYHYDIPOCBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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